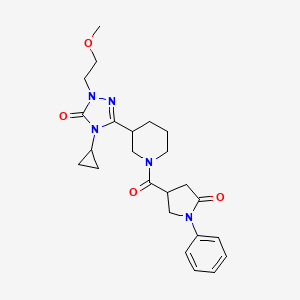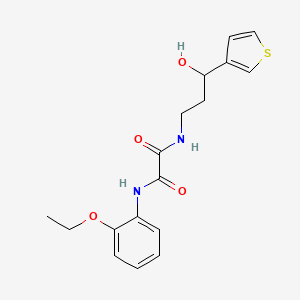
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H31N5O4 and its molecular weight is 453.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research involving the synthesis of 1,2,4-triazole derivatives showcases the significance of these compounds in developing antimicrobial agents. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and demonstrated to possess good or moderate activities against test microorganisms, highlighting the potential of triazole compounds in addressing microbial resistance (Bektaş et al., 2007).
Chemical Structure and Biological Activity
The study of relationships between chemical structure and biological activity is crucial in medicinal chemistry. Research on phenylacetyl, diphenylacetyl, and other esters with various amines revealed significant variations in their affinity for biological targets, underscoring the importance of structural modifications in enhancing biological activity (Abramson et al., 1974).
Oxyfunctionalization of Ketones
The oxyfunctionalization of ketones using specific reagents can lead to the selective formation of α- or γ-oxygenated carbonyl compounds. Such chemical transformations are pivotal in synthesizing complex molecules with potential pharmaceutical applications, showcasing the versatility of ketones in organic synthesis (Ren et al., 1996).
Asymmetric Synthesis
Asymmetric synthesis represents a cornerstone in the production of enantiomerically pure compounds, which is vital in drug development. The synthesis of (S)-4-Oxopipecolic acid through a 3+3 atom-unit assembly strategy exemplifies the intricate methodologies employed in achieving chirality at specific molecular positions, which can significantly affect the biological activity of compounds (Partogyan-Halim et al., 2003).
Luminescent Liquid Crystalline Materials
The design and synthesis of luminescent materials have far-reaching implications in materials science, including applications in display technology and sensing. New cyanopyridone-based compounds with luminescent properties were developed, demonstrating the potential of heterocyclic compounds in creating advanced materials with specific photophysical properties (Adhikari et al., 2014).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-33-13-12-28-24(32)29(20-9-10-20)22(25-28)17-6-5-11-26(15-17)23(31)18-14-21(30)27(16-18)19-7-3-2-4-8-19/h2-4,7-8,17-18,20H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSAWDVGPQLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)

![2-((1H-indol-3-yl)thio)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2581746.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)


![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)


